molecular formula C13H13NO3 B5868251 (2-hydroxy-3-quinolinyl)methyl propionate

(2-hydroxy-3-quinolinyl)methyl propionate

Cat. No. B5868251
M. Wt: 231.25 g/mol
InChI Key: OFLUUTLZAGJFSX-UHFFFAOYSA-N
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Description

“(2-hydroxy-3-quinolinyl)methyl propionate” is a quinoline derivative. Quinoline is a nitrogen-containing heterocycle and is one of the most common heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Chemical Reactions Analysis

Again, while specific reactions involving “(2-hydroxy-3-quinolinyl)methyl propionate” are not available, quinoline derivatives are known to undergo a variety of chemical reactions. For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of quinoline .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . For example, quinoline derivatives have shown potential as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .

Synthetic Organic Chemistry

Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Industrial Chemistry

In the field of industrial chemistry, quinolines also play a significant role . Their derivatives are used in the production of dyes, preservatives, and pesticides .

Green Chemistry

There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes . Quinoline derivatives can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Photocatalytic Synthesis

Quinoline derivatives can be synthesized using photocatalytic synthesis (UV radiation) . This method is considered green and clean, contributing to the sustainability of chemical processes .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another green method used for the synthesis of quinoline derivatives . This method is faster and more efficient than traditional heating methods .

Future Directions

The future directions for research on “(2-hydroxy-3-quinolinyl)methyl propionate” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-12(15)17-8-10-7-9-5-3-4-6-11(9)14-13(10)16/h3-7H,2,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUUTLZAGJFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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